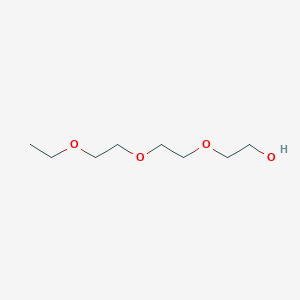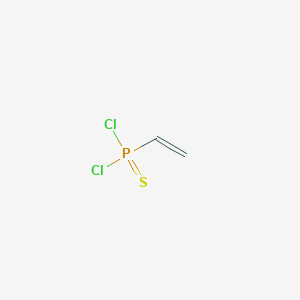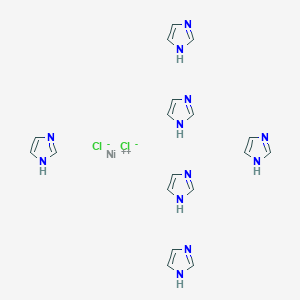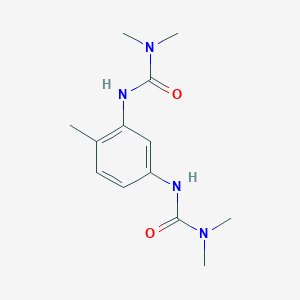
1,4-Cyclohexanedione bis(ethylene ketal)
Descripción general
Descripción
1,4-Cyclohexanedione bis(ethylene ketal) is a chemical compound that is related to 1,4-cyclohexanedione mono-ethylene ketal, a bifunctional synthetic intermediate. The bis(ethylene ketal) derivative is an impurity that can be present during the synthesis of the mono-ethylene ketal variant. The presence and separation of this compound are significant in the context of quality control during the manufacturing process of the mono-ketal .
Synthesis Analysis
The synthesis of related compounds to 1,4-Cyclohexanedione bis(ethylene ketal) has been described in various studies. For instance, the ethylene glycol mono-ketal of cyclohexane-1,4-dione can be synthesized from cyclohexane-1,4-diol through a series of oxidation and ketalization reactions . Another study reports the synthesis of cyclohexanone ethylene ketal using sodium bisulfate as a catalyst, which could potentially be adapted for the synthesis of the bis(ethylene ketal) derivative . Additionally, the synthesis of 1,4-cyclohexanedione monoethylene acetal, a closely related compound, involves the partial protection of carbonyl groups and dehydrating condensation with ethylene glycol .
Molecular Structure Analysis
While the specific molecular structure analysis of 1,4-Cyclohexanedione bis(ethylene ketal) is not directly provided in the provided papers, the structure can be inferred from the related compounds. The compound likely consists of a cyclohexanedione core with two ethylene glycol ketal groups attached to the carbonyl functionalities, forming a bis-ketal structure.
Chemical Reactions Analysis
The chemical reactions involving ketals and acetals are well-documented. For example, the bis(4,5-dimethoxy-2-nitrophenyl)ethylene glycol is a photolabile protecting group for aldehydes and ketones, which suggests that similar photolabile properties might be explored for the bis(ethylene ketal) derivatives . The stability of these compounds under acidic and basic conditions and their cleavage upon irradiation are important characteristics that influence their use in synthetic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,4-Cyclohexanedione bis(ethylene ketal) are not explicitly detailed in the provided papers. However, the related substance GC method developed for the analysis of 1,4-Cyclohexanedione mono-ethylene ketal and its impurities, including the bis(ethylene ketal), indicates that these compounds can be chromatographically separated and analyzed using gas chromatography with a specific type of column and nitrogen as the carrier gas . This suggests that the bis(ethylene ketal) has distinct physical properties that allow for its separation and identification.
Aplicaciones Científicas De Investigación
Analysis and Quality Control
A GC method was developed for analyzing 1,4-Cyclohexanedione mono-ethylene ketal in the presence of 1,4-Cyclohexanedione bis(ethylene ketal), indicating its use in quality control during the manufacture of related compounds (Karthikeyan & Srinivasan, 2010).
Chemical Reactions and Synthesis
1,4-Cyclohexanedione bis(ethylene ketal) is involved in various chemical reactions. For instance, it has been used in allylation reactions with functionalized ethylene ketals or benzodioxoles (Galy, Moraleda, & Santelli, 2011). Furthermore, it plays a role in the synthesis of various compounds, such as in the preparation of 1,4-cyclohexanedione monoethylene acetal (Du Jun-xia, 2008).
Pharmaceutical Applications
In the pharmaceutical field, 1,4-Cyclohexanedione bis(ethylene ketal) derivatives have been used in the synthesis of serotonin, melatonin, and bufotenin, highlighting its importance in the creation of psychoactive and neuroactive substances (Revial, Jabin, Lim, & Pfau, 2002).
Material Science and Liquid Crystals
The compound has also been used in the synthesis of specific liquid crystal compounds, indicating its potential applications in material science and display technologies (Tian Hui-qiang, 2010).
Synthetic Intermediate
It is a useful synthetic intermediate, as demonstrated in various studies, such as the facile preparation of its ethylene glycol mono-ketal (Haslanger & Lawton, 1974), and in efficient syntheses involving its mono ketal (Marshall & Flynn, 1979).
Chemical Reactivity Studies
Research has been conducted to understand its reactivity with other compounds, such as its interaction with hydrogen peroxide (Starostin, Mazurchik, Ignatenko, Promyslov, Chuvylkin, & Nikitin, 1992).
Propiedades
IUPAC Name |
1,4,9,12-tetraoxadispiro[4.2.48.25]tetradecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-2-10(13-7-8-14-10)4-3-9(1)11-5-6-12-9/h1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSMVSEYPOBXSOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC13OCCO3)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40171369 | |
| Record name | 1,4-Cyclohexanedione bis(ethylene ketal) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40171369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Cyclohexanedione bis(ethylene ketal) | |
CAS RN |
183-97-1 | |
| Record name | 1,4-Cyclohexanedione bis(ethylene ketal) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000183971 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 183-97-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151712 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Cyclohexanedione bis(ethylene ketal) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40171369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![Benzene, 1-methyl-2-[(1-methylethyl)thio]-](/img/structure/B92579.png)
